O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate
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Overview
Description
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl and methyl ester groups. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate typically involves the esterification of pyrrolidine-1,3-dicarboxylic acid. One common method includes the reaction of pyrrolidine-1,3-dicarboxylic acid with tert-butyl alcohol and methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Corresponding esters and alcohols.
Scientific Research Applications
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved include nucleophilic substitution and esterification reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methylpyrrolidine-1,3-dicarboxylate
- Methyl 3-methylpyrrolidine-1,3-dicarboxylate
- tert-Butyl 3-methylpyrrolidine-1-carboxylate
Uniqueness
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate is unique due to its dual ester groups, which provide enhanced reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABPENEDJXJQH-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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